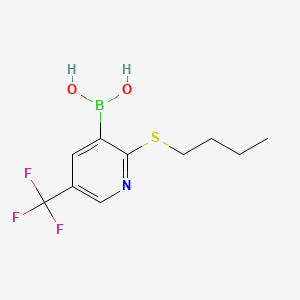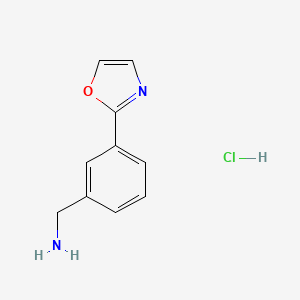
9-Aminominocycline Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Aminominocycline Sulfate is a chemical compound with the molecular formula C23H30N4O11S. It is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potential in combating antibiotic-resistant bacteria, particularly when used in combination with other antibiotics such as tigecycline .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-aminominocycline disulfate .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled addition of an aqueous solution containing 9-aminominocycline disulfate into an organic solvent. This method ensures the formation of the compound in granular form, which is essential for further processing and purification .
化学反応の分析
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: As mentioned in the preparation methods, reduction is a key step in synthesizing this compound from its nitro precursor.
Substitution: This reaction can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The primary product of these reactions is this compound itself, with potential derivatives depending on the specific reagents and conditions used .
科学的研究の応用
9-Aminominocycline Sulfate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other tetracycline derivatives.
Biology: The compound is used to study bacterial resistance mechanisms and the efficacy of combination therapies.
作用機序
The mechanism of action of 9-Aminominocycline Sulfate involves its ability to disrupt bacterial cell membranes and inhibit biofilm formation. When combined with tigecycline, it enhances the antibiotic’s efficacy by reducing the intracellular ATP levels and accelerating oxidative damage in bacteria. This combination also inhibits the evolution of resistance genes, making it a potent adjuvant in antibacterial therapy .
類似化合物との比較
Minocycline: The parent compound from which 9-Aminominocycline Sulfate is derived.
Tigecycline: A third-generation tetracycline antibiotic often used in combination with this compound.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Uniqueness: this compound is unique due to its ability to enhance the efficacy of tigecycline against antibiotic-resistant bacteria. Its stability in binding with inactivating enzymes and its role in combination therapies make it a valuable compound in the fight against bacterial resistance .
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQNMFANKZKNK-KBTHSJHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
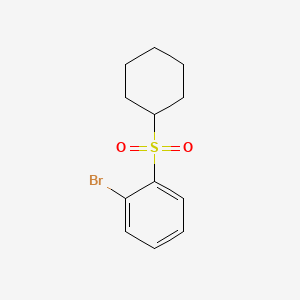



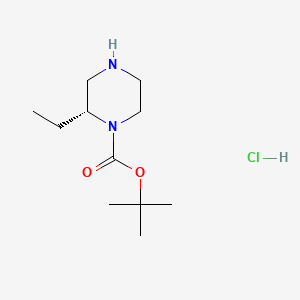
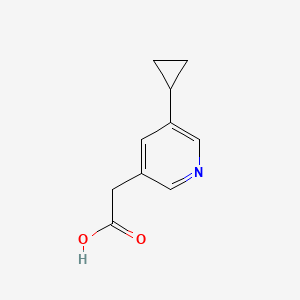

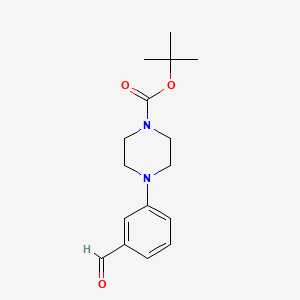
![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)
![2-[2-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B596007.png)
